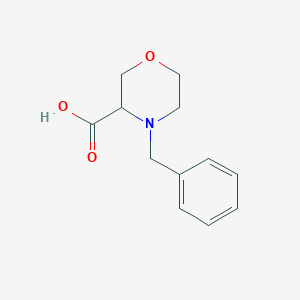
4-benzylmorpholine-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylmorpholine-3-carboxylic acid is a compound that has been synthesized and characterized in recent studies. It is a derivative of morpholine, which is a heterocyclic amine, featuring a benzyl group attached to the nitrogen atom and a carboxylic acid moiety on the third carbon of the morpholine ring. This compound has been of interest due to its potential bioactive properties and its utility in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of 4-benzylmorpholine-3-carboxylic acid derivatives has been explored in various studies. For instance, the synthesis of related compounds, such as 4-benzyl-5-oxomorpholine-3-carbamide, has been achieved through methods like slow evaporation solution growth techniques at room temperature . Additionally, the synthesis of other complex molecules, such as benzo[f]isoindole-4-carboxylic acids, has been performed using three-component reactions starting from cinnamic amines, maleimides, and maleic anhydride . These methods highlight the versatility of morpholine derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of 4-benzylmorpholine-3-carboxylic acid derivatives has been determined using techniques such as single-crystal X-ray diffraction. For example, 4-benzyl-5-oxomorpholine-3-carbamide crystallizes in the monoclinic space group P21/n. The molecular geometry has been optimized using Density Functional Theory (DFT) methods, and the results are in agreement with the X-ray analysis . These studies provide detailed insights into the molecular conformation and electronic structure of the compound.
Chemical Reactions Analysis
The reactivity of morpholine derivatives has been a subject of interest in the context of organic synthesis. The single-electron activation of aryl carboxylic acids, for instance, has been esteemed as a complementary method for the transformation of benzoic acids into high-value molecules . This suggests that 4-benzylmorpholine-3-carboxylic acid could potentially undergo similar transformations, leading to a variety of chemical reactions and products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-benzylmorpholine-3-carboxylic acid derivatives have been investigated through various spectroscopic and computational techniques. The vibrational spectra of these compounds have been studied using FT-IR and FT-Raman spectroscopy, and the electronic properties have been analyzed through HOMO-LUMO studies. Additionally, properties such as molecular electrostatic potential, global reactivity descriptors, and non-linear optical behavior have been computed theoretically . These analyses provide a comprehensive understanding of the compound's behavior in different environments and its potential applications.
Applications De Recherche Scientifique
Enzyme-Catalyzed Synthesis and Applications in Drug Analogs
- Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids has been achieved through enzyme-catalyzed kinetic resolution, utilizing 4-benzylmorpholine-2-carboxylate. These acids have been effectively converted to reboxetine analogs, showcasing the potential of 4-benzylmorpholine-3-carboxylic acid derivatives in the synthesis of drug analogs (Fish et al., 2009).
Lanthanide Coordination Compounds and Photophysical Properties
- Derivatives of 3,5-dihydroxy benzoic acid, modified with benzyl and pyridyl moieties, have been utilized to support a series of lanthanide coordination compounds. These compounds exhibit significant photophysical properties, highlighting the potential of 4-benzylmorpholine-3-carboxylic acid derivatives in the development of materials with specific optical characteristics (Sivakumar et al., 2011).
Influence on Photoluminescence in Lanthanide Complexes
- The influence of electron-releasing and electron-withdrawing substituents on the photophysical properties of lanthanide complexes has been studied using 4-benzyloxy benzoic acid derivatives. This research indicates the potential of 4-benzylmorpholine-3-carboxylic acid derivatives in tuning the luminescent properties of lanthanide-based materials (Sivakumar et al., 2010).
Microbial Tolerance to Carboxylic Acid Stress
- The understanding of microbial tolerance to carboxylic acids, including derivatives of 4-benzylmorpholine-3-carboxylic acid, is crucial in various applications, such as food preservation, chemotherapy, and agriculture. Research in this area contributes significantly to medicine, food safety, and environmental studies, highlighting the relevance of these compounds in biotechnological applications (Mira & Teixeira, 2013).
Supramolecular Networks and Hydrogen Bonding
- Studies on the packing density and hydrogen bonding in supramolecular networks, involving tricarboxylic acid monolayers, provide insights into the interaction mechanisms of carboxylic acid derivatives. This knowledge is essential in designing materials with tailored properties, including those based on 4-benzylmorpholine-3-carboxylic acid (Dienstmaier et al., 2010).
Safety And Hazards
The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305+P351+P338, which means if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
4-benzylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-9-16-7-6-13(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVHBJHXLYHSNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400014 |
Source


|
| Record name | 4-benzylmorpholine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzylmorpholine-3-carboxylic Acid | |
CAS RN |
1219426-63-7 |
Source


|
| Record name | 4-benzylmorpholine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

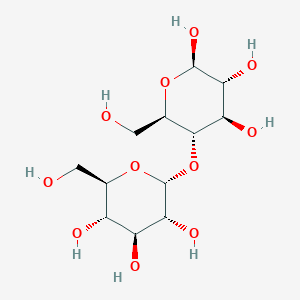

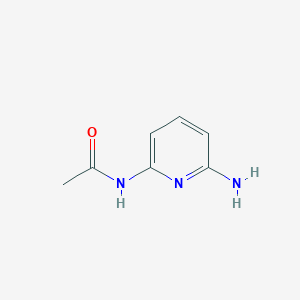




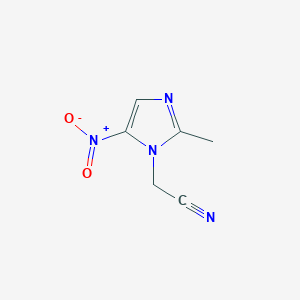
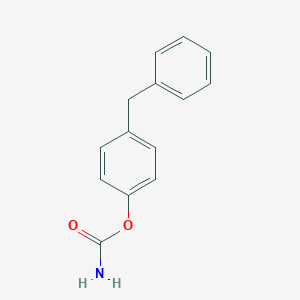
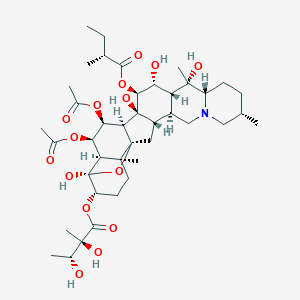
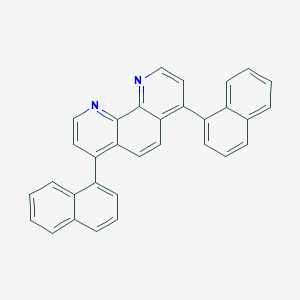
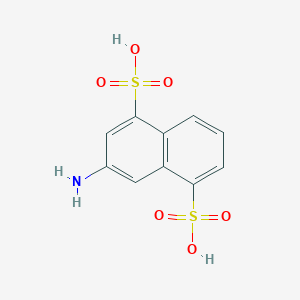

![[(Methoxythioxomethyl)thio]acetic acid](/img/structure/B89922.png)